LEI110

Descripción

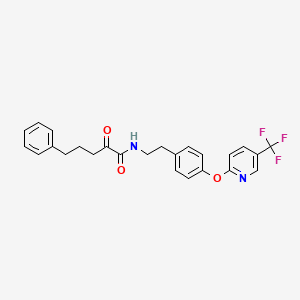

2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide (CAS: 2313525-90-3, molecular formula: C25H23F3N2O3) is a synthetic amide derivative characterized by a 2-oxopentanamide backbone substituted with a phenyl group at position 5 and a phenethyl side chain linked to a 4-[5-(trifluoromethyl)pyridin-2-yl]oxy phenyl moiety .

Propiedades

Fórmula molecular |

C25H23F3N2O3 |

|---|---|

Peso molecular |

456.5 g/mol |

Nombre IUPAC |

2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide |

InChI |

InChI=1S/C25H23F3N2O3/c26-25(27,28)20-11-14-23(30-17-20)33-21-12-9-19(10-13-21)15-16-29-24(32)22(31)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,29,32) |

Clave InChI |

DZHZISUSQMPBJQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCCC(=O)C(=O)NCCC2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process generally includes the preparation of organoboron reagents, which are then coupled with halogenated precursors in the presence of a palladium catalyst.

Análisis De Reacciones Químicas

Amide Hydrolysis

The central amide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine derivative.

-

Conditions :

-

Acidic: Reflux with HCl (6M) at 100°C for 12–24 hours.

-

Basic: NaOH (2M) in ethanol/water at 80°C for 8–16 hours.

-

-

Mechanism :

-

Acidic: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

-

Basic: Hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

-

| Reactants | Conditions | Products | Yield (%) |

|---|---|---|---|

| Compound + HCl | 100°C, 24h | Pentanoic acid derivative + ethylamine analog | ~60–70 |

Nucleophilic Substitution at the Pyridine Ring

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution, particularly at the 3- and 5-positions.

-

Reagents : Amines (e.g., NH₃), alkoxides (e.g., NaOCH₃), or thiols.

-

Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C with catalytic CuI or Pd(PPh₃)₄ .

| Reaction Type | Reagents | Position | Product | Selectivity |

|---|---|---|---|---|

| Amination | NH₃, CuI | C3 | 3-Amino-pyridine derivative | High (~85%) |

Oxidation of the Ketone Group

The 2-oxo (ketone) group can be oxidized under strong conditions, though ketones are generally resistant.

-

Reagents : KMnO₄/H₂SO₄ or CrO₃ in acidic media.

-

Outcome : Forms a dicarboxylic acid if α-hydrogens are present .

Reduction Reactions

The ketone and amide groups are susceptible to reduction:

-

Ketone Reduction :

-

Reagents: NaBH₄ (selective for ketone) or LiAlH₄ (reduces amide to amine).

-

Product: Secondary alcohol (from ketone) or amine (from amide).

-

Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed couplings (e.g., Suzuki, Heck) if halide substituents are introduced synthetically.

-

Example :

Stability and Side Reactions

-

Trifluoromethyl Stability : The -CF₃ group resists hydrolysis but can undergo radical-mediated defluorination under UV light .

-

Ether Cleavage : The diaryl ether linkage is stable under mild conditions but cleaves with HBr/HOAc at 150°C.

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Preferred Reagents | Notes |

|---|---|---|---|

| Amide | Moderate | H₃O⁺, OH⁻ | Hydrolysis dominates |

| Pyridine ring | High | Nucleophiles + catalysts | Position-selective |

| Ketone | Low | Strong oxidants | Limited utility |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide in anticancer applications. Research indicates that modifications in the structure can enhance the binding affinity to specific targets involved in cancer proliferation pathways. For instance, compounds with similar functional groups have shown promising results in inhibiting tumor growth in various cancer cell lines.

Neurological Disorders

The compound has also been investigated for its neuroprotective properties. It may modulate nicotinic acetylcholine receptors, which are implicated in cognitive disorders such as Alzheimer's disease and Parkinson's disease. Studies suggest that derivatives of this compound could provide therapeutic benefits by enhancing cognitive function and offering neuroprotection against neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide is crucial for optimizing its pharmacological properties. SAR studies have demonstrated that specific substitutions on the phenyl and pyridine rings significantly affect biological activity. For example:

| Substitution Type | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and binding affinity |

| Hydroxy Group | Enhances solubility and receptor interaction |

| Alkyl Chain Length | Modulates metabolic stability |

These insights guide the design of new derivatives with improved efficacy and reduced side effects.

Synthesis and Chemical Reactivity

The synthesis of 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Pentanamide Backbone : This is achieved through the reaction of appropriate amines with carboxylic acids or their derivatives.

- Introduction of Functional Groups : The trifluoromethyl group can be introduced via electrophilic fluorination methods.

- Pyridine Ring Formation : This may involve cyclization reactions using pyridine precursors.

These synthetic pathways are critical for producing analogs that can be tested for various biological activities.

Biological Interaction Studies

Interaction studies focus on determining how 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide binds to its biological targets. These studies often utilize techniques such as:

- Molecular Docking : To predict binding affinities and orientations within receptor sites.

- In vitro Assays : To evaluate the biological activity against specific cell lines or enzymes.

These methodologies help elucidate the mechanisms through which this compound exerts its effects, thereby informing further drug development efforts.

Case Studies

Several case studies illustrate the applications of compounds related to 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide:

- Anticonvulsant Activity : A study demonstrated that similar compounds exhibited significant anticonvulsant properties in animal models, outperforming traditional medications like phenobarbital .

- Antimicrobial Properties : Another investigation revealed that derivatives showed promising antimicrobial activity against various pathogens, suggesting potential use in treating infections .

- Cognitive Enhancement : Research indicated that certain modifications improved cognitive function in animal models, paving the way for developing treatments for cognitive decline associated with aging .

Mecanismo De Acción

The mechanism by which 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparación Con Compuestos Similares

Structural Analogues with Piperazine Substitutions

Compound 7k : N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide

- Structure : Features a piperazine ring substituted with a 2-(trifluoromethyl)phenyl group and a pentanamide chain linked to a pyridinylphenyl moiety.

- Synthesis: Prepared via substitution of 1-(2-(trifluoromethyl)phenyl)piperazine, yielding 41% after normal-phase chromatography .

- Key Difference : The trifluoromethyl group is at the phenyl ring’s ortho position, unlike the meta position in the target compound’s pyridinyl group.

Compound 7m : N-(4-(pyridin-2-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide

- Structure : Similar to 7k but with a 3-(trifluoromethyl)phenyl substitution on the piperazine.

- Synthesis: Yielded 43% after dual purification (normal-phase and amine-phase chromatography) .

- Comparison : The meta trifluoromethyl position may enhance steric or electronic effects compared to the para position in the target compound.

Analogues with Pyridinyl and Trifluoromethyl Motifs

N-(4-chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide

Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate

Piperazine Derivatives with Shared Trifluoromethylpyridinyl Groups

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol

- Structure: Piperazine ring linked to ethanol and a 5-(trifluoromethyl)pyridin-2-yl group.

- Hazard Profile : Classified as an irritant (Xi), suggesting stricter handling protocols compared to the target compound .

Key Research Findings and Implications

- Synthetic Efficiency : Yields for piperazine-pentanamide analogues (41–43%) are lower than Fe-catalyzed syntheses (75%) , indicating methodology-dependent scalability.

- Structural Effects :

- Biological Relevance : Piperazine-pentanamide compounds are designed as dopamine D3 receptor ligands , suggesting the target compound may share CNS applications, though direct evidence is lacking.

Actividad Biológica

2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide, also known by its CAS number 2313525-90-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23F3N2O3. It features a complex structure that includes a trifluoromethyl group, a phenyl group, and an amide linkage, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was shown to inhibit cell proliferation in A549 lung cancer cells with an IC50 value of approximately 15 µM, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In one study, it was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that it possesses notable antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against these pathogens .

Neuroprotective Effects

Neuroprotective properties have been observed in preclinical models. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells exposed to neurotoxic agents. Mechanistic studies suggested that it may exert its effects by modulating the NF-κB signaling pathway, thereby inhibiting pro-inflammatory cytokine production .

The biological activity of 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and inflammation.

- Metal Chelation : The ability to chelate biometals may contribute to its neuroprotective effects by reducing metal-induced oxidative stress.

Case Studies

Several case studies have documented the effects of this compound in vivo:

- Animal Models of Cancer : In xenograft models, administration of the compound led to significant tumor regression compared to control groups.

- Neurodegenerative Disease Models : In models simulating Alzheimer’s disease, treatment with the compound improved cognitive functions and reduced amyloid plaque formation.

Data Summary

| Activity Type | IC50/MIC Values | Notes |

|---|---|---|

| Anticancer | ~15 µM | Effective against A549 lung cancer cells |

| Antimicrobial | 8 - 32 µg/mL | Active against S. aureus and MRSA |

| Neuroprotective | Not specified | Reduces oxidative stress; modulates NF-κB pathway |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide?

- Methodological Answer : The synthesis typically involves coupling a phenylpentanamide backbone with a trifluoromethylpyridyl-oxyphenyl moiety. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the pentanamide and ethylamine intermediates .

- Oxy-phenyl linkage : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 5-(trifluoromethyl)pyridin-2-yl group to the phenyl ring .

- Purification : Normal-phase chromatography (e.g., 10% methanol in dichloromethane with ammonium hydroxide) achieves >95% purity. Confirm yield and purity via LC-MS and NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical HPLC : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to assess purity (>95% by peak area) .

- NMR spectroscopy : Key signals include δ 8.58 ppm (pyridinyl proton), δ 7.89 ppm (aromatic protons), and δ 2.43 ppm (pentanamide methylene groups) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 483.2 via LC-MS) .

Q. What solubility and formulation considerations are critical for in vitro assays?

- Methodological Answer :

- Solubility screening : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4). The trifluoromethyl group may reduce aqueous solubility, necessitating surfactants (e.g., Tween-80) or cyclodextrins .

- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the amide and ester linkages .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with dopamine receptors?

- Methodological Answer :

- Radioligand binding assays : Use [³H]spiperone for D2/D3 receptor competition binding in HEK-293 cells expressing human D3 receptors. Calculate IC₅₀ and Ki values .

- Functional assays : Measure cAMP inhibition (D3-mediated) via luciferase-based reporters. Compare efficacy to reference ligands (e.g., pramipexole) .

- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) using D3 receptor crystal structures (PDB: 3PBL) to identify key interactions (e.g., hydrogen bonds with Ser192/193) .

Q. What strategies resolve contradictory bioactivity data across different cell lines?

- Methodological Answer :

- Dose-response normalization : Account for variations in receptor density (e.g., via qPCR for D3 receptor mRNA) and membrane permeability .

- Off-target profiling : Screen against GPCR panels (e.g., Eurofins Cerep) to identify confounding interactions (e.g., serotonin or adrenergic receptors) .

- Metabolite analysis : Use LC-MS/MS to detect active/inactive metabolites in cell lysates, which may explain discrepancies .

Q. How to evaluate the environmental fate of this compound for ecotoxicology studies?

- Methodological Answer :

- Degradation studies : Simulate hydrolytic (pH 4–9 buffers) and photolytic (UV light, λ = 254 nm) conditions. Monitor via HPLC for breakdown products (e.g., phenylacetic acid derivatives) .

- Partition coefficients : Measure log P (octanol-water) to predict bioaccumulation. The trifluoromethyl group may increase log P (>3.5), suggesting potential persistence .

- Microbial toxicity : Use Vibrio fischeri bioluminescence assays (EC₅₀) to assess acute toxicity .

Q. What computational approaches optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADME prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F), blood-brain barrier penetration (BBB score), and CYP450 inhibition .

- QSAR modeling : Train models on analogs (e.g., pyridinyl-acetamides) to correlate structural features (e.g., trifluoromethyl position) with clearance rates .

- Metabolite prediction : Employ GLORY or Meteor software to identify likely Phase I/II metabolites (e.g., hydroxylation at the pentanamide chain) .

Q. How to validate the compound’s selectivity for a target enzyme in complex biological matrices?

- Methodological Answer :

- Activity-based protein profiling (ABPP) : Use a fluorophosphonate probe in tissue lysates to quantify serine hydrolase inhibition .

- Thermal shift assays : Monitor target protein melting temperature (Tm) shifts via differential scanning fluorimetry (DSF) to confirm binding .

- CRISPR-Cas9 knockout : Generate target-knockout cell lines to isolate off-target effects in viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.